5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a pyridine moiety
Properties
IUPAC Name |
5-methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-10-19-17(20-11-13)21-7-4-15(5-8-21)12-22-16-3-6-18-14(2)9-16/h3,6,9-11,15H,4-5,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXNDIQEUOZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Substitution with Piperidine: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperidine derivative.
Attachment of the Pyridine Moiety: The final step involves the attachment of the pyridine moiety through an etherification reaction, where the pyridine derivative reacts with the piperidine-substituted pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridine and pyrimidine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine: Lacks the methyl group at the 5-position of the pyrimidine ring.
5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)benzene: Substitutes the pyrimidine core with a benzene ring.
Uniqueness
The presence of the methyl group at the 5-position of the pyrimidine ring in 5-Methyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine distinguishes it from similar compounds. This methyl group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
